3-(Dipentylamino)propanenitrile
Description
3-(Dipentylamino)propanenitrile (CAS: 100527-91-1) is a nitrile-containing organic compound characterized by a propanenitrile backbone with a dipentylamino substituent (-N(C₅H₁₁)₂) at the third carbon position. The compound is typically synthesized via the aza-Michael addition of dipentylamine to acrylonitrile, a method widely employed for analogous aminopropanenitriles .
Properties
CAS No. |
100527-91-1 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3-(dipentylamino)propanenitrile |
InChI |
InChI=1S/C13H26N2/c1-3-5-7-11-15(13-9-10-14)12-8-6-4-2/h3-9,11-13H2,1-2H3 |
InChI Key |
QGDLYOJSSSYLFP-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)CCC#N |
Canonical SMILES |
CCCCCN(CCCCC)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Aminopropanenitriles
Aminopropanenitriles are a class of compounds with the general formula CH₂CH₂CN-NR₁R₂, where R₁ and R₂ vary. Key structural analogs include:
Key Differences in Physicochemical Properties
- Lipophilicity: The dipentylamino group in 3-(Dipentylamino)propanenitrile increases hydrophobicity compared to smaller substituents (e.g., dimethylamino in ), reducing aqueous solubility but enhancing compatibility with nonpolar solvents.
- Steric Effects: Bulky substituents like cyclopentyl () or 3,5-dimethylphenyl () hinder nucleophilic reactions at the amino group, whereas linear alkyl chains (hexyl, pentyl) offer moderate steric bulk.
- Coordination Chemistry: In Ni(II) complexes, aminopropanenitriles act as ligands via the nitrile and amino groups. The dipentylamino variant may form less stable complexes compared to pyridylmethylamino derivatives (e.g., in ) due to steric constraints.
Reactivity Trends
- Nitrile Group : Participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) and reductions (to amines).
- Amino Group: Reacts with electrophiles (e.g., acyl chlorides) or forms salts with acids. Bulkier substituents (dipentyl, cyclopentyl) slow these reactions compared to dimethylamino derivatives .
Spectroscopic Characterization
- IR Spectroscopy: The nitrile group exhibits a strong absorption band near 2240–2260 cm⁻¹, consistent across analogs like 3-(Diethylamino)propanenitrile ().
- ¹H-NMR: Signals for methylene protons adjacent to the amino group (e.g., -CH₂-N-) appear at δ 2.5–3.5 ppm, with splitting patterns dependent on substituents. For 3-(Dipentylamino)propanenitrile, pentyl chain protons resonate at δ 0.8–1.5 ppm ().
- Mass Spectrometry: Molecular ion peaks align with calculated molecular weights (e.g., m/z 98 for dimethylamino variant vs. 211 for dipentylamino ).
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